

Application Notes and Protocols for SHP2-D26 in Targeted Protein Degradation Studies

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Compound of Interest

Compound Name: SHP2-D26

Cat. No.: B15540712

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Introduction

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling and is implicated in various cancers.[1][2] It is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling cascade, which regulates cell proliferation, survival, and differentiation.[3][4] Dysregulation of SHP2 activity is associated with the development and progression of numerous solid tumors and hematological malignancies.[1][5] **SHP2-D26** is a potent and effective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the SHP2 protein.[6][7] This document provides detailed application notes and protocols for utilizing **SHP2-D26** in targeted protein degradation studies.

SHP2-D26 functions by simultaneously binding to the SHP2 protein and an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL).[8] This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[8][9] This targeted degradation approach offers a powerful tool to study the functional consequences of SHP2 loss and to evaluate its potential as a therapeutic target.

Data Presentation

The following tables summarize the quantitative data for **SHP2-D26** in two cancer cell lines.

Table 1: In Vitro Degradation and Inhibitory Concentrations of **SHP2-D26**

Cell Line	Cancer Type	DC50 (nM)	IC50 (nM)
KYSE520	Esophageal Cancer	6.0[6][8][10]	660[8][10]
MV-4-11	Acute Myeloid Leukemia	2.6[6][8][10]	0.99[8][10]

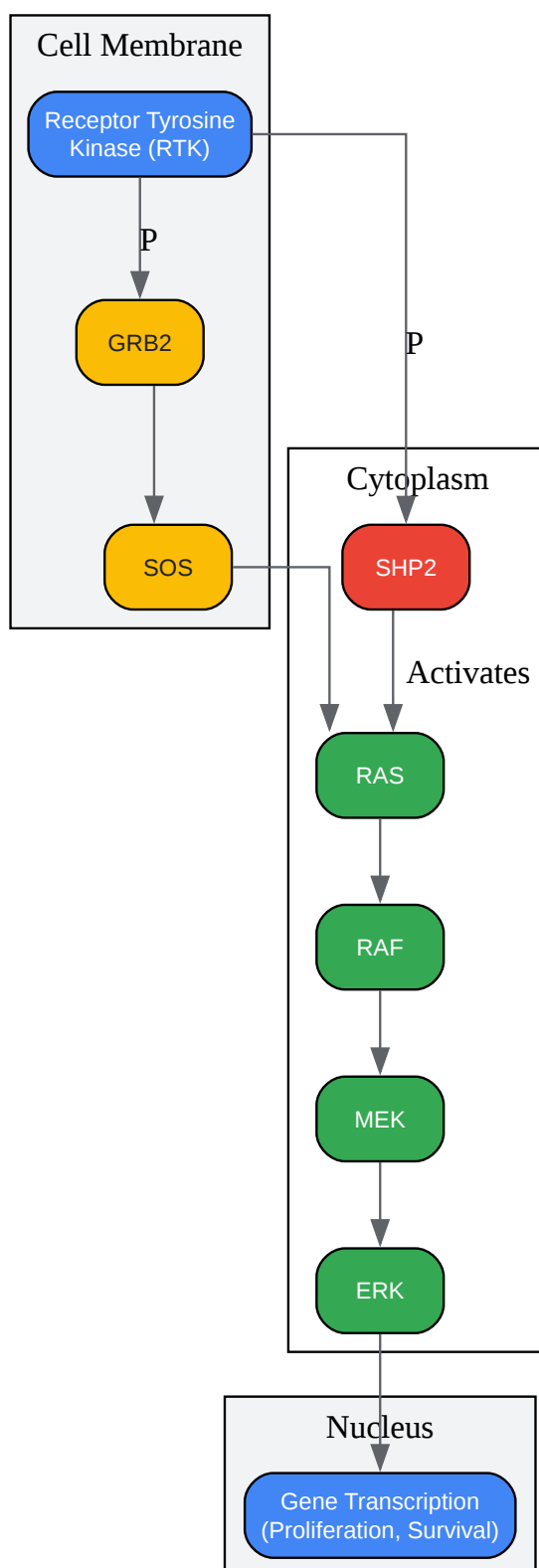
Table 2: Time-Course of SHP2 Protein Depletion by **SHP2-D26** (100 nM)

Cell Line	2 hours	4 hours	8 hours	12 hours	24 hours
KYSE520	Partial Reduction	Significant Reduction	Complete Depletion	Sustained Depletion	Sustained Depletion
MV-4-11	Partial Reduction	Significant Reduction	Complete Depletion	Sustained Depletion	Sustained Depletion

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling pathway.

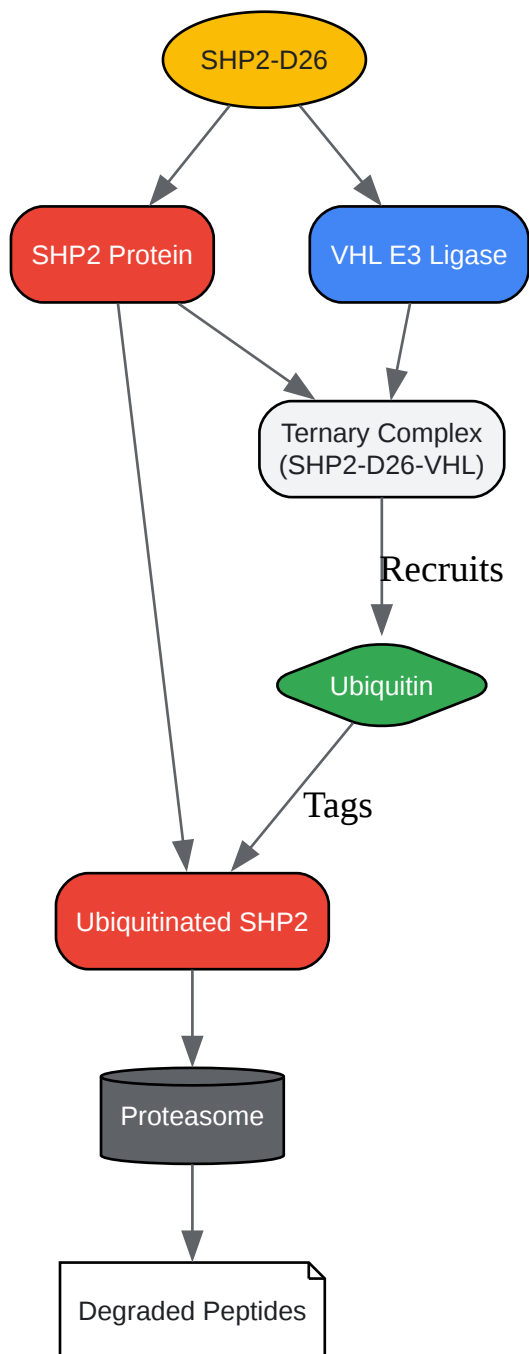


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Caption: SHP2's role in the RAS/MAPK signaling pathway.

SHP2-D26 Mechanism of Action

This diagram illustrates the PROTAC-mediated degradation of SHP2 by **SHP2-D26**.

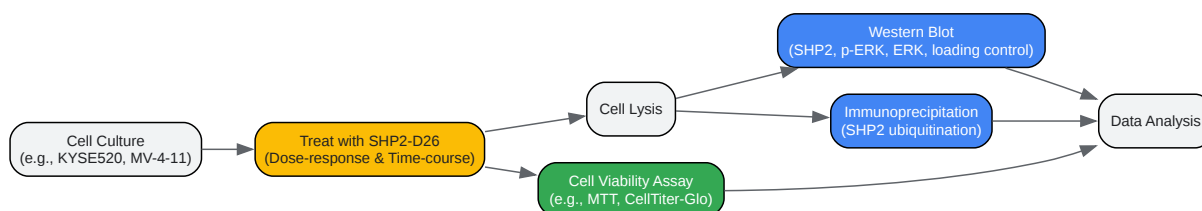


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Caption: Mechanism of SHP2 degradation by **SHP2-D26**.

Experimental Workflow for SHP2 Degradation Analysis

The following workflow outlines the key steps for studying the effects of **SHP2-D26**.



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Caption: Workflow for **SHP2-D26** degradation studies.

Experimental Protocols

Western Blot Analysis of SHP2 Degradation

This protocol is designed to assess the dose-dependent and time-course effects of **SHP2-D26** on SHP2 protein levels and downstream signaling.

Materials:

- KYSE520 or MV-4-11 cells
- Complete cell culture medium
- **SHP2-D26** (stock solution in DMSO)
- Ice-cold PBS
- RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer

- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-SHP2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or anti- β -actin (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - For dose-response experiments, treat cells with increasing concentrations of **SHP2-D26** (e.g., 0, 3, 10, 30, 100, 300 nM) for a fixed time (e.g., 12 or 24 hours).[\[8\]](#)[\[10\]](#)
 - For time-course experiments, treat cells with a fixed concentration of **SHP2-D26** (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 8, 12, 24 hours).[\[8\]](#)[\[10\]](#)
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.[\[11\]](#)
 - Add 100-200 μ L of ice-cold RIPA buffer to each well and scrape the cells.[\[12\]](#)
 - Incubate on ice for 30 minutes, vortexing occasionally.[\[13\]](#)
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[\[14\]](#)
 - Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay.[\[12\]](#)
- Sample Preparation and SDS-PAGE:
 - Normalize protein concentrations with lysis buffer.
 - Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.[\[11\]](#)
 - Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer:
 - Transfer proteins to a PVDF or nitrocellulose membrane.[\[11\]](#)
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[11\]](#)
 - Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-SHP2 (1:1000), anti-p-ERK (1:1000), anti-ERK (1:1000), anti-GAPDH/β-actin (1:5000).
 - Wash the membrane three times with TBST for 10 minutes each.[\[11\]](#)
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[11\]](#)
 - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
 - Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Viability Assay

This protocol measures the effect of SHP2 degradation on cell proliferation and viability.

Materials:

- KYSE520 or MV-4-11 cells
- Complete cell culture medium
- **SHP2-D26** (stock solution in DMSO)
- 96-well plates
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure (MTT Assay):

- Cell Seeding:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treatment:
 - Treat cells with a range of **SHP2-D26** concentrations for 4 days.[\[8\]](#)[\[10\]](#)
- MTT Incubation:
 - Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[\[15\]](#)
- Formazan Solubilization:
 - Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.[\[15\]](#)
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of Ubiquitinated SHP2

This protocol is used to confirm that **SHP2-D26** induces the ubiquitination of SHP2 prior to its degradation.

Materials:

- Cells treated with **SHP2-D26** and a proteasome inhibitor (e.g., MG132)
- Ice-cold PBS
- Lysis buffer (e.g., NP-40 buffer) with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)
- Anti-SHP2 antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- Laemmli sample buffer
- Anti-ubiquitin antibody for Western blotting

Procedure:

- Cell Treatment and Lysis:
 - Treat cells with **SHP2-D26** and MG132 for a few hours to allow accumulation of ubiquitinated proteins.
 - Lyse the cells as described in the Western Blot protocol.
- Pre-clearing Lysate:
 - Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[16]

- Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Add the anti-SHP2 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.[16]
 - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.[14]
- Washes:
 - Pellet the beads and wash them three to five times with ice-cold wash buffer.[16]
- Elution:
 - Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.[16]
- Western Blot Analysis:
 - Perform Western blotting on the eluted samples using an anti-ubiquitin antibody to detect ubiquitinated SHP2. The membrane can also be probed with an anti-SHP2 antibody as a control.

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